This compound can be classified under the category of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The presence of the fluorine atom in the phenyl group may enhance its pharmacological profile by modifying its lipophilicity and electronic properties .
The synthesis of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole generally involves several key steps:
These methods highlight the versatility in synthesizing pyrazole derivatives with varying functional groups.
The molecular formula of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole is , with a molecular weight of approximately 191.205 g/mol. The structural representation reveals a pyrazole ring bonded to a 2-fluorobenzyl group:
InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2
CMOAASAAHVSUNP-UHFFFAOYSA-N
The structure includes two nitrogen atoms within the pyrazole ring that contribute to its reactivity and potential interactions with biological targets .
The chemical reactivity of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole can be attributed to the functional groups present:
These reactions underline the compound's versatility in synthetic applications.
The mechanism of action for compounds like 1-[(2-Fluorophenyl)methyl]-1H-pyrazole often involves interaction with specific biological targets:
The physical properties of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole include:
Chemical properties include:
Data on these properties is crucial for practical applications in laboratory settings .
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: